molecular formula C14H14N2OS B2379303 N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 320420-85-7

N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B2379303
M. Wt: 258.34
InChI Key: JHIPDWUEAWXRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide” is a chemical compound with the molecular formula C14H14N2OS . It has an average mass of 258.339 Da and a monoisotopic mass of 258.082672 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The thiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Synthesis of Thiazole Derivatives : Thiazole derivatives, including compounds similar to N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, are synthesized using a variety of methods. One such method involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method allows for the introduction of diverse functional groups into the thiazole structure, including esters, N-substituted carboxamides, and peptides (Kumar et al., 2013).

Applications in Medicinal Chemistry :

  • Antimicrobial and Antifungal Properties : Thiazole-5-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Mhaske et al., 2011).

  • Anticancer Activity : Thiazole-5-carboxamide derivatives have also been synthesized and tested for anticancer properties. Certain compounds have demonstrated significant activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some derivatives even showed higher anticancer activities compared to reference drugs (Ravinaik et al., 2021).

  • Fungicidal Activity : Novel N-(1,3,4-thiadiazolyl)thiazole carboxamides have been developed with moderate yields and tested for fungicidal activity. These compounds displayed moderate activity against tested fungi, with those having alkyl groups showing higher activity compared to those with aryl groups (Zi-lon, 2015).

  • Dual Src/Abl Kinase Inhibition : Some thiazole-5-carboxamide derivatives have been identified as potent Src/Abl kinase inhibitors with antiproliferative activity against various tumor cell lines. These compounds were orally active and demonstrated significant tumor regression in preclinical assays, making them promising candidates for oncology indications (Lombardo et al., 2004).

properties

IUPAC Name

4-methyl-2-phenyl-N-prop-2-enyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-3-9-15-13(17)12-10(2)16-14(18-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIPDWUEAWXRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

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